molecular formula C22H20N2O4 B563834 7-Ethyl-d3-camptothecin CAS No. 1217626-02-2

7-Ethyl-d3-camptothecin

Cat. No. B563834
CAS RN: 1217626-02-2
M. Wt: 379.43
InChI Key: MYQKIWCVEPUPIL-MVTYLIICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethyl-d3-camptothecin (7-EDC) is an analogue of camptothecin (CPT), a natural product isolated from the bark of the Chinese tree Camptotheca acuminata. CPT and its analogues are used in cancer chemotherapy and have been extensively studied for their potential as anticancer agents. 7-EDC is an active form of CPT and has been studied for its potential to inhibit the growth of cancer cells. It has been found to be effective in a number of laboratory experiments, and its mechanism of action has been studied in detail.

Mechanism Of Action

The mechanism of action of 7-Ethyl-d3-camptothecin is similar to that of CPT. It inhibits the enzyme topoisomerase I, which is involved in DNA replication. By inhibiting topoisomerase I, 7-Ethyl-d3-camptothecin prevents DNA replication and thus inhibits the growth of cancer cells.
Biochemical and Physiological Effects
7-Ethyl-d3-camptothecin has been found to be effective in inhibiting the growth of cancer cells in laboratory experiments. It has been found to be more effective than CPT in some cases, and it has been found to be effective in reducing the growth of tumors in animal models. 7-Ethyl-d3-camptothecin has also been found to have anti-inflammatory and anti-angiogenic effects.

Advantages And Limitations For Lab Experiments

7-Ethyl-d3-camptothecin has several advantages for laboratory experiments. It is more effective than CPT in some cases, and it is more easily synthesized than CPT. It is also more stable than CPT, which makes it easier to store and use in experiments. The main limitation of 7-Ethyl-d3-camptothecin is that it is not as widely available as CPT, which can make it difficult to obtain for experiments.

Future Directions

7-Ethyl-d3-camptothecin has potential as an anticancer agent, and there are a number of future directions for research. These include further investigation of its mechanism of action, development of new synthetic methods, and evaluation of its potential as a drug candidate. Other future directions include exploring its potential for other diseases, such as inflammation and neurodegenerative diseases, and investigating its potential for targeted delivery of drugs.

Synthesis Methods

7-Ethyl-d3-camptothecin can be synthesized from the natural product camptothecin (CPT). The synthesis of 7-Ethyl-d3-camptothecin involves the reaction of CPT with ethyl bromoacetate in the presence of a base, such as sodium hydroxide. The reaction is carried out in a polar solvent, such as methanol, and yields 7-Ethyl-d3-camptothecin as the main product.

Scientific Research Applications

7-Ethyl-d3-camptothecin has been studied extensively in laboratory experiments, and its potential as an anticancer agent has been demonstrated. In vitro studies have shown that 7-Ethyl-d3-camptothecin is effective in inhibiting the growth of cancer cells, and it has been found to be more effective than CPT in some cases. 7-Ethyl-d3-camptothecin has also been studied in animal models, and it has been found to be effective in reducing the growth of tumors in mice.

properties

IUPAC Name

(19S)-19-ethyl-19-hydroxy-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-3-12-13-7-5-6-8-17(13)23-19-14(12)10-24-18(19)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3/t22-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQKIWCVEPUPIL-MVTYLIICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=CC=CC=C51
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=CC=CC=C51
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Ethyl-d3-camptothecin

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